molecular formula C17H15N3O3 B2962771 (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide CAS No. 1327169-48-1

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide

Cat. No.: B2962771
CAS No.: 1327169-48-1
M. Wt: 309.325
InChI Key: QCWJJKLMAHPQJC-UKTHLTGXSA-N
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Description

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide is an α,β-unsaturated enamide featuring a cyano group at the α-position, a 2,4-dimethoxyphenyl substituent at the β-position, and a pyridin-2-yl amide moiety. This compound belongs to a broader class of acrylamide derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The pyridinyl group may facilitate hydrogen bonding or π-π stacking in protein binding .

Properties

IUPAC Name

(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-14-7-6-12(15(10-14)23-2)9-13(11-18)17(21)20-16-5-3-4-8-19-16/h3-10H,1-2H3,(H,19,20,21)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWJJKLMAHPQJC-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide, with the CAS number 1327169-48-1, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H15N3O3C_{17}H_{15}N_{3}O_{3}, with a molecular weight of 309.32 g/mol. The compound features a cyano group and a pyridine moiety, which are often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
CAS Number1327169-48-1

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit antitumor properties. For instance, derivatives of cyano-containing compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that related compounds demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting that this compound may possess similar activity .

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Compounds containing pyridine and cyano groups have been reported to inhibit bacterial growth by disrupting cellular processes. Preliminary tests on related compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating that further investigations into this compound's antibacterial effects are warranted .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory pathways are of great interest. Some studies have indicated that similar derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms .

Case Studies

  • Antitumor Study : A recent investigation into structurally related compounds demonstrated their ability to induce apoptosis in cancer cells via the mitochondrial pathway. The study reported that the presence of the cyano group significantly enhanced the cytotoxicity of these compounds against breast cancer cells .
  • Antibacterial Evaluation : In a comparative study, several pyridine derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications increased their effectiveness, suggesting that this compound could be optimized for enhanced antibacterial action .
  • Anti-inflammatory Research : A study focused on the anti-inflammatory properties of related compounds found that they effectively reduced the levels of TNF-alpha and IL-6 in vitro. These findings support the hypothesis that this compound may similarly modulate inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Aromatic Ring

Table 1: Key Structural Variations in Phenyl Substituents
Compound Name Phenyl Substituents Biological Activity/Properties Reference
Target Compound 2,4-dimethoxy Not explicitly reported (potential anti-inflammatory)
(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide 2-hydroxy,5-methoxy Unknown (structural similarity suggests anti-inflammatory potential)
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3-fluoro,4-CF3 Bactericidal activity (superior to ampicillin)
(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-(pyrazol-4-yl)prop-2-enamide 2,4-dichloro Likely higher reactivity, reduced solubility
Coumarin derivative (CD) enamide 7-hydroxy-4-methylchromen Strong HSA binding (pharmacokinetic implications)
  • Electron-Donating vs. However, fluorinated or trifluoromethylated derivatives (e.g., compound 10 in ) exhibit superior antimicrobial activity due to improved membrane penetration.
  • Hydroxy vs. Methoxy : Hydroxyl groups (e.g., in ) may confer higher polarity but increase susceptibility to oxidative metabolism compared to methoxy groups .

Amide Group Variations

Table 2: Amide Substituent Comparisons
Compound Name Amide Substituent Impact on Binding Reference
Target Compound Pyridin-2-yl Potential for π-π stacking/H-bonding
(2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide 4-bromo-3-chlorophenyl Cytotoxicity (NF-κB inhibition)
Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate Dimethylamino Intermediate for heterocyclic synthesis
(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide Phenyl, dimethylaminophenyl Crystallographic data (P21/c space group)
  • Pyridinyl vs. Aromatic Amides : The pyridin-2-yl group in the target compound may enhance binding to enzymes with aromatic pockets (e.g., kinases) compared to purely aliphatic or halogenated amides .
  • Bulkier Substituents: Bromo/chloro-substituted anilides (e.g., compound 11 in ) exhibit cytotoxicity but lower selectivity, whereas dimethylamino groups () increase basicity, affecting solubility and target engagement.

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